molecular formula C23H24N6O B11440441 N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide

N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide

Cat. No.: B11440441
M. Wt: 400.5 g/mol
InChI Key: UCQMTMCCLWJJFR-UHFFFAOYSA-N
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Description

N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide is a complex organic compound that features a quinoxaline core, a pyrazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate starting materials under controlled conditions.

    Synthesis of the quinoxaline core: The quinoxaline core can be synthesized by condensing 1,2-diaminobenzene with a suitable diketone.

    Coupling of the pyrazole and quinoxaline units: This step involves the formation of a bond between the pyrazole and quinoxaline units, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the propanamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and quinoxaline rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and quinoxaline rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyrazole or quinoxaline rings.

Scientific Research Applications

N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]amino}phenyl)propanamide: Lacks the quinoxaline core.

    N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)acetamide: Contains an acetamide group instead of a propanamide group.

    N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)butanamide: Contains a butanamide group instead of a propanamide group.

Uniqueness

N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}phenyl)propanamide is unique due to its specific combination of a pyrazole ring, a quinoxaline core, and a propanamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-[[3-(3,5-dimethylpyrazol-1-yl)-6-methylquinoxalin-2-yl]amino]phenyl]propanamide

InChI

InChI=1S/C23H24N6O/c1-5-21(30)24-17-7-9-18(10-8-17)25-22-23(29-16(4)13-15(3)28-29)27-20-12-14(2)6-11-19(20)26-22/h6-13H,5H2,1-4H3,(H,24,30)(H,25,26)

InChI Key

UCQMTMCCLWJJFR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)N=C2N4C(=CC(=N4)C)C

Origin of Product

United States

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